MD-222

MDM2 degradation p53 activation acute leukemia

MD-222 (CAS 2136246-72-3) is the first-in-class PROTAC degrader that eliminates MDM2 protein via catalytic ubiquitin-proteasome degradation. Unlike MDM2 inhibitors (Nutlin-3, RG7112) that paradoxically induce MDM2 accumulation, MD-222 achieves complete depletion and activates wild-type p53 (IC50=5.5 nM in RS4;11 cells). Inactive in p53-mutant lines for clean controls. Documented structural sensitivity—minor linker changes convert it to molecular glue MG-277—mandating compound-specific procurement. Essential for leukemia research, degradation kinetics, and benchmarking novel MDM2 degraders.

Molecular Formula C48H47Cl2FN6O6
Molecular Weight 893.8 g/mol
Cat. No. B8146292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-222
Molecular FormulaC48H47Cl2FN6O6
Molecular Weight893.8 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O
InChIInChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1
InChIKeyRRSNDVCODIMOFX-MPKOGUQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MD-222 Procurement Guide: First-in-Class PROTAC MDM2 Degrader for p53-Dependent Cancer Research


MD-222 (CAS 2136246-72-3) is a first-in-class, highly potent proteolysis-targeting chimera (PROTAC) degrader that specifically targets the MDM2 oncoprotein for ubiquitin-proteasome-dependent degradation [1]. Structurally, MD-222 comprises an MDM2-binding ligand conjugated via a linker to a cereblon (CRBN) E3 ligase-recruiting moiety, enabling the compound to simultaneously engage both MDM2 and the CRBN E3 ligase complex [1]. This bifunctional design results in rapid and sustained depletion of MDM2 protein, thereby activating wild-type p53 tumor suppressor function in p53-proficient cellular contexts . Unlike conventional small-molecule MDM2 inhibitors that merely block the MDM2-p53 protein-protein interaction, MD-222 eliminates the MDM2 protein entirely, circumventing feedback-mediated MDM2 upregulation observed with inhibitor treatment [2].

Why MD-222 Cannot Be Substituted with Generic MDM2 Inhibitors: Critical Evidence-Based Distinctions


Generic substitution of MD-222 with conventional small-molecule MDM2 inhibitors (e.g., Nutlin-3, RG7112, RG7388, AMG-232) or alternative PROTAC degraders is scientifically unwarranted due to fundamental mechanistic and functional divergences. First, MD-222 operates via a catalytic protein degradation mechanism that eliminates MDM2 entirely, whereas inhibitors merely occupy the p53-binding pocket and paradoxically induce MDM2 protein accumulation through p53-mediated transcriptional feedback [1]. Second, the structural modularity of MD-222 is exquisitely sensitive—minor linker modifications convert the compound from a bona fide PROTAC degrader into a molecular glue (e.g., MG-277) with a completely altered target profile and p53-independent mechanism [1]. Third, MD-222 demonstrates p53-pathway-dependent cellular activity with a defined selectivity window against p53-mutant or p53-null cell lines, a feature not uniformly shared across all MDM2-targeting agents [2]. These distinctions necessitate compound-specific procurement for reproducible experimental outcomes.

MD-222 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Cellular Growth Inhibition Potency: MD-222 vs. Nutlin-3 in RS4;11 Acute Leukemia Cells

MD-222 demonstrates sub-nanomolar antiproliferative potency in RS4;11 acute lymphoblastic leukemia cells (wild-type p53), achieving an IC50 of 5.5 nM following 4-day treatment [1]. In contrast, the classical MDM2 inhibitor Nutlin-3 requires substantially higher concentrations to achieve comparable growth inhibition, with reported IC50 values of approximately 1.5 μM (~1500 nM) in p53 wild-type cell lines . This represents an approximately 270-fold potency advantage for MD-222 over Nutlin-3 in comparable cellular contexts, attributable to the catalytic degradation mechanism of MD-222 versus the stoichiometric inhibition mechanism of Nutlin-3 [1]. MD-222 treatment also robustly upregulates p53 target genes including MDM2, CDKN1A (p21), and PUMA at concentrations of 30-100 nM, confirming functional p53 pathway activation [1].

MDM2 degradation p53 activation acute leukemia antiproliferative activity

p53-Dependent Selectivity: MD-222 Differential Activity in Wild-Type vs. p53-Mutant Cells

MD-222 exhibits stringent p53-pathway-dependent cellular activity, providing a clear selectivity profile for experimental design. In RS4;11 cells harboring wild-type p53, MD-222 potently inhibits cell growth with an IC50 of 5.5 nM [1]. Conversely, in isogenic RS4;11/IRMI-2 cells (p53-mutant), as well as in MDA-MB-231 (p53-mutant) and MDA-MB-468 (p53-mutant) breast cancer cell lines, MD-222 shows no detectable growth inhibitory effect under identical treatment conditions [1]. This stark activity dichotomy—complete efficacy in p53 wild-type cells versus no activity in p53-mutant cells—provides a built-in negative control for experimental validation and distinguishes MD-222 from certain MDM2-targeting agents that may retain p53-independent activities .

p53 selectivity biomarker-driven activity cancer cell line profiling therapeutic window

Mechanistic Differentiation: PROTAC-Mediated Degradation vs. Conventional MDM2 Inhibition

MD-222 fundamentally differs from conventional MDM2 inhibitors (e.g., RG7112, RG7388, AMG-232) by inducing catalytic, ubiquitin-proteasome-dependent degradation of the MDM2 protein rather than merely occupying the p53-binding pocket [1]. Treatment with MD-222 at concentrations as low as 1-30 nM for 1-2 hours produces time- and dose-dependent reduction of MDM2 protein levels with concomitant increase in p53 protein levels in both RS4;11 and RS4;11/IRMI-2 cells . This contrasts sharply with small-molecule MDM2 inhibitors, which paradoxically increase MDM2 protein expression through p53-mediated transcriptional feedback [1]. Notably, the second-generation clinical MDM2 inhibitor RG7388 (idasanutlin) exhibits a binding Kd of 0.15 nM [2], yet its occupancy-based mechanism fundamentally differs from the catalytic turnover enabled by MD-222's degradation-based pharmacology [1].

PROTAC degradation catalytic mechanism MDM2 protein elimination feedback bypass

Structural Determinants of Functional Integrity: MD-222 vs. Molecular Glue MG-277

The functional integrity of MD-222 is exquisitely sensitive to structural perturbation, as demonstrated by direct comparison with the close structural analog MG-277. Simple structural modifications converting MD-222 into MG-277 result in a complete mechanistic switch: while MD-222 acts as a bona fide PROTAC degrader that potently induces MDM2 degradation and activates wild-type p53, MG-277 induces only moderate MDM2 degradation, fails to activate p53, and instead acts as a molecular glue that induces degradation of the translation termination factor GSPT1 in a p53-independent manner [1]. Figure 2 from the primary publication explicitly documents that MG-277 is much less effective and less potent than MD-222 in inducing MDM2 degradation [1]. This structural sensitivity underscores that MD-222's functional properties are uniquely tied to its precise molecular architecture and cannot be replicated by close structural analogs.

PROTAC structure-activity relationship molecular glue linker sensitivity target engagement specificity

Biochemical Potency Context: Relative Positioning Among MDM2-Targeting Agents

While direct biochemical binding data (e.g., Biacore KD) for MD-222 has not been reported in the public domain, comparative context can be established against well-characterized MDM2 inhibitors to inform procurement decisions. The clinical-stage MDM2 inhibitors exhibit a range of binding affinities: AMG-232 demonstrates the highest reported affinity with KD = 0.045 nM, RG7388 (idasanutlin) shows KD = 0.15 nM, SAR299155 exhibits KD = 2.7 nM, and RG7112 shows KD = 2.9 nM [1]. These compounds function via occupancy-based inhibition, whereas MD-222 operates via catalytic protein degradation [2]. The cellular IC50 of MD-222 (5.5 nM in RS4;11 cells) [3] positions it competitively among MDM2-targeting agents, with the added mechanistic advantage of eliminating rather than merely inhibiting the target protein.

MDM2 inhibitor potency binding affinity Biacore KD comparative pharmacology

MD-222 Optimal Research and Industrial Application Scenarios


p53 Pathway Activation Studies in Wild-Type p53 Cancer Models

MD-222 is optimally deployed in cellular assays requiring robust p53 pathway activation in cancer cell lines harboring wild-type p53. Based on demonstrated efficacy in RS4;11 acute leukemia cells (IC50 = 5.5 nM) and upregulation of p53 target genes MDM2, CDKN1A, and PUMA at 30-100 nM concentrations [1], MD-222 provides a reliable tool for investigating p53-mediated transcription, apoptosis, and cell cycle regulation. The compound's complete inactivity in p53-mutant lines (RS4;11/IRMI-2, MDA-MB-231, MDA-MB-468) [1] enables parallel use of these cells as negative controls, facilitating clean interpretation of p53-dependent effects.

PROTAC Degrader Tool Compound for MDM2-Dependent Experimental Systems

As the first-in-class PROTAC degrader for MDM2 [1], MD-222 serves as an essential tool compound for researchers investigating targeted protein degradation mechanisms, developing cellular assays for MDM2 degradation quantification, or benchmarking novel MDM2 degraders. The compound's time- and dose-dependent degradation of MDM2 protein (1-30 nM, 1-2 hour treatment) with concomitant p53 stabilization provides a well-characterized reference for degradation kinetics studies. The documented structural sensitivity distinguishing MD-222 from molecular glue analogs like MG-277 [1] further supports its use as a validated PROTAC control in degrader development programs.

Acute Leukemia Research Targeting MDM2 Amplification or Overexpression

MD-222 is particularly suited for acute lymphoblastic leukemia research, given its validated activity in the RS4;11 B-cell precursor leukemia model. The compound achieves an IC50 of 5.5 nM in these cells [1], which harbor wild-type p53 and are sensitive to MDM2-targeting strategies. Researchers studying MDM2-amplified or MDM2-overexpressing hematologic malignancies may utilize MD-222 to interrogate the therapeutic vulnerability associated with MDM2 dependency, with the compound's p53-dependent activity profile [1] enabling biomarker-stratified experimental designs.

MDM2-p53 Protein-Protein Interaction Control for Degrader vs. Inhibitor Comparative Studies

MD-222 provides a mechanistically distinct reference point for studies comparing pharmacological outcomes of PROTAC-mediated degradation versus conventional occupancy-based MDM2 inhibition. While inhibitors such as Nutlin-3, RG7112, or RG7388 block the MDM2-p53 binding interface and paradoxically induce MDM2 protein accumulation through feedback mechanisms [1], MD-222 eliminates MDM2 protein entirely . This divergent effect on MDM2 protein levels makes MD-222 a valuable comparator for dissecting degradation-specific pharmacology and evaluating the functional consequences of target elimination versus target inhibition in the MDM2-p53 axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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